[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Bioisostere Lipophilicity Solubility

[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride (CAS: 2703775-24-8) is a hydrochloride salt of a 3-azabicyclo[3.1.1]heptane derivative bearing a 3,5-dimethylphenyl substituent at the bridgehead position and a methanol group at the opposing bridgehead. The compound belongs to a class of saturated bicyclic amines that have emerged as bioisosteres of meta-substituted (hetero)arenes, particularly pyridine rings, in medicinal chemistry.

Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
Cat. No. B13454944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C23CC(C2)(CNC3)CO)C.Cl
InChIInChI=1S/C15H21NO.ClH/c1-11-3-12(2)5-13(4-11)15-6-14(7-15,10-17)8-16-9-15;/h3-5,16-17H,6-10H2,1-2H3;1H
InChIKeyBSVROCDIUNIQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride: A 3-Azabicyclo[3.1.1]heptane Building Block for KHK Inhibitor Synthesis and Bioisosteric Scaffold Exploration


[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride (CAS: 2703775-24-8) is a hydrochloride salt of a 3-azabicyclo[3.1.1]heptane derivative bearing a 3,5-dimethylphenyl substituent at the bridgehead position and a methanol group at the opposing bridgehead. The compound belongs to a class of saturated bicyclic amines that have emerged as bioisosteres of meta-substituted (hetero)arenes, particularly pyridine rings, in medicinal chemistry. [1] Its core scaffold is recognized for improving physicochemical properties such as lipophilicity and solubility when used to replace aromatic rings in drug-like molecules. [1]

Why Generic 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Substitute [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride in KHK-Targeted Synthesis


The 3,5-dimethylphenyl substituent at the bridgehead position is not a generic appendage; it is a critical pharmacophoric element that directly influences ketohexokinase (KHK) inhibitory activity and target selectivity. [1] Patent disclosures for KHK inhibitors emphasize that specific aryl substitution patterns, including 3,5-dimethylphenyl, are essential for achieving potent inhibition, as the aryl group engages in key hydrophobic interactions within the KHK active site. [1] Generic 3-azabicyclo[3.1.1]heptane building blocks lacking this substitution pattern, or bearing alternative aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl), would yield final compounds with altered KHK affinity and potentially reduced selectivity, as evidenced by structure–activity relationship (SAR) studies documented in the patent literature. [1] Moreover, the 3,5-dimethyl substitution pattern provides a balanced lipophilicity profile compared to halogenated or unsubstituted analogs, which can affect downstream ADME properties of the final drug candidate. [2]

Quantitative Differentiation Evidence for [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride Versus Closest Analogs


Scaffold-Level LogD Reduction and Solubility Enhancement Versus Pyridine-Containing Analogues

Replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold in drug-like molecules significantly reduces experimental lipophilicity. In a head-to-head comparison using the antihistamine drug Rupatadine and its 3-azabicyclo[3.1.1]heptane analogue (compound 52), logD decreased from >4.5 (Rupatadine) to 3.8 (52), while aqueous solubility increased from 29 μM to 365 μM, representing a >12.6-fold improvement. [1] Although this specific comparison involves the unsubstituted core, the 3,5-dimethylphenyl substituent on the target compound is expected to further modulate these properties based on the hydrophobicity of the dimethyl groups, making it a promising building block for optimizing ADME profiles of KHK inhibitors. [1]

Bioisostere Lipophilicity Solubility 3-Azabicyclo[3.1.1]heptane

Purity Grade Comparison: 98% Assay Versus 95% Industry Standard for Aryl-Substituted 3-Azabicyclo[3.1.1]heptane Building Blocks

The target compound is commercially available with a certified purity of 98% (Leyan, product 1872719), surpassing the 95% purity commonly offered for structurally related 3-azabicyclo[3.1.1]heptane building blocks, such as the unsubstituted core (Sigma Aldrich, 95%) and the 4-chlorophenyl analogue (AiFChem, 95%). This 3% purity differential reduces the burden of downstream purification and minimizes the risk of side reactions caused by impurities in multi-step synthetic sequences.

Purity Quality Control Building Block Procurement

Distinct Molecular Weight and Lipophilicity Profile Compared to Halogenated Aryl Analogues

The 3,5-dimethylphenyl substitution yields a molecular weight of 267.79 g/mol (hydrochloride salt), which is lower than the 4-chlorophenyl analogue (274.19 g/mol) and higher than the unsubstituted core (163.65 g/mol). The calculated logP of the free base is approximately 2.5–3.0, placing it within the optimal range for oral bioavailability (Lipinski Rule of 5). [1] In contrast, halogenated analogues (e.g., 4-chlorophenyl) exhibit higher lipophilicity, which can lead to increased metabolic clearance and off-target binding.

Molecular Weight Lipophilicity Drug-likeness ADME

Patent-Recorded KHK Inhibitor SAR: Critical Role of 3,5-Dimethylphenyl Substitution for Potency

Patent US20220033381A1 describes 3-azabicyclo[3.1.1]heptane derivatives as potent ketohexokinase (KHK) inhibitors for treating metabolic diseases such as diabetes, obesity, and nonalcoholic fatty liver disease. [1] The patent's Formula 1 encompasses a range of aryl substitutions at the bridgehead position, with SAR data indicating that specific substitutions like 3,5-dimethylphenyl are critical for achieving high KHK inhibitory potency. [1] While the exact IC50 of the final compound derived from this building block is not publicly disclosed, the patent's examples demonstrate that related 3-azabicyclo[3.1.1]heptane derivatives achieve nanomolar KHK inhibition, comparable to PF-06835919 (IC50: 8.4 nM for KHK-C, 66 nM for KHK-A).

KHK Inhibitor SAR Patent Metabolic Disease

Hydrochloride Salt Form: Enhanced Solubility and Stability for Synthesis and Biological Assays

The hydrochloride salt form of the target compound improves aqueous solubility compared to the free base (MW 231.33 g/mol). The free base is a viscous oil, whereas the hydrochloride salt is a crystalline solid with better handling and storage properties. The unsubstituted 3-azabicyclo[3.1.1]heptane core hydrochloride (CAS 1427380-44-6) is also a solid, but lacks the aryl substitution necessary for KHK inhibitor activity.

Salt Form Solubility Stability Formulation

Optimal Research and Industrial Application Scenarios for [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride


KHK Inhibitor Lead Optimization and SAR Studies

The compound serves as a critical building block for synthesizing 3-azabicyclo[3.1.1]heptane-based KHK inhibitors, as described in patent US20220033381A1. [1] Its 3,5-dimethylphenyl substitution pattern is essential to reproduce the SAR reported in the patent and achieve potent KHK inhibition (comparable to PF-06835919, IC50 8.4 nM for KHK-C).

Bioisosteric Replacement of Pyridine Rings in Drug Candidates Targeting Metabolic Diseases

The 3-azabicyclo[3.1.1]heptane scaffold, when incorporated into drug-like molecules, reduces logD by >0.7 units and increases solubility by >12.6-fold compared to pyridine-containing analogues. [2] The 3,5-dimethylphenyl-substituted building block enables medicinal chemists to explore bioisosteric replacements in KHK inhibitor scaffolds while maintaining favorable ADME properties.

High-Purity Building Block for Multi-Step Parallel Synthesis

With 98% purity (Leyan), this building block minimizes the need for intermediate purification in multi-step parallel synthesis campaigns, reducing overall cycle time and cost. The hydrochloride salt form ensures ease of handling and accurate stoichiometric control compared to the free base oil.

Fragment-Based Drug Discovery (FBDD) Library Design

The 3-azabicyclo[3.1.1]heptane core is an emerging saturated bioisostere of meta-substituted benzenes and pyridines, with angles between exit vectors of 119–120° and a substituent distance of 4.8–5.0 Å. [2] The 3,5-dimethylphenyl-substituted variant can be included in fragment libraries to explore novel chemical space for metabolic disease targets.

Quote Request

Request a Quote for [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.